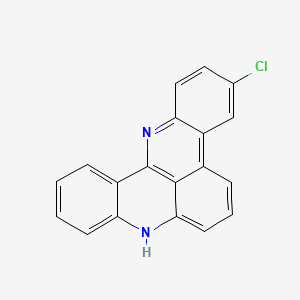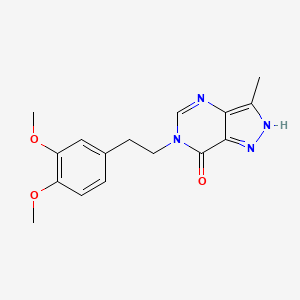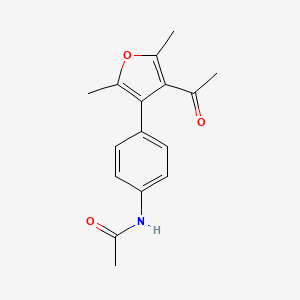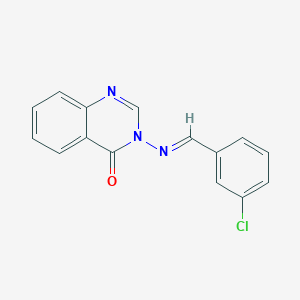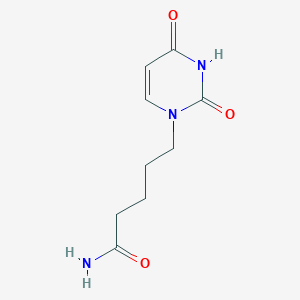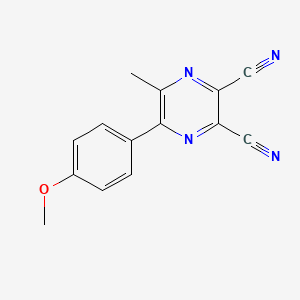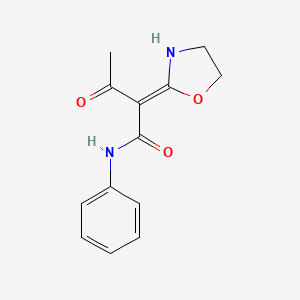
4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine is a pyrimidine derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine typically involves the reaction of 4,6-dichloropyrimidine with 1,2-dimethylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, often in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form corresponding azo or azoxy compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce azo, azoxy, or reduced hydrazinyl derivatives .
Scientific Research Applications
4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of pyrimidine derivatives.
Chemical Biology: It is employed in the design and development of chemical probes to study enzyme functions and interactions.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This can result in various biological effects, such as antiproliferative or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4-Chloro-6-(1,2-dimethylhydrazinyl)pyrimidin-5-amine.
2-Amino-4,6-dichloropyrimidine: Another pyrimidine derivative with similar reactivity and applications.
4-Chloro-5-aminopyrimidine: A structurally related compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydrazinyl group at position 6 and the chlorine atom at position 4 allows for diverse chemical modifications and potential biological activities .
Properties
CAS No. |
89850-37-3 |
|---|---|
Molecular Formula |
C6H10ClN5 |
Molecular Weight |
187.63 g/mol |
IUPAC Name |
4-chloro-6-[methyl(methylamino)amino]pyrimidin-5-amine |
InChI |
InChI=1S/C6H10ClN5/c1-9-12(2)6-4(8)5(7)10-3-11-6/h3,9H,8H2,1-2H3 |
InChI Key |
MCLLIXAJYWYIKV-UHFFFAOYSA-N |
Canonical SMILES |
CNN(C)C1=C(C(=NC=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Chlorophenyl)-1H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B12909280.png)
![3-(2-Methoxybenzylidene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B12909282.png)
